3-{5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine
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Overview
Description
3-{5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is a complex organic compound that features a unique combination of thiazole, pyrrolopyrrole, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrrolopyrrole and pyridazine rings. Common reagents used in these reactions include thioamides, aldehydes, and hydrazines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazines .
Scientific Research Applications
3-{5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-{5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyridazine ring can bind to DNA or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir, exhibit antimicrobial and antiviral activities.
Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid have been studied for their anticancer properties
Uniqueness
The uniqueness of 3-{5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine lies in its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H23N5S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-methyl-4-[[5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C21H23N5S/c1-15-22-19(14-27-15)13-25-9-17-11-26(12-18(17)10-25)21-8-7-20(23-24-21)16-5-3-2-4-6-16/h2-8,14,17-18H,9-13H2,1H3 |
InChI Key |
APOLMNBPMJUFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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